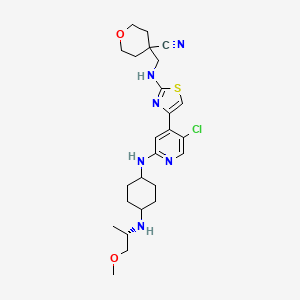

4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile

Description

Discovery and Structural Features

The compound was first disclosed through systematic structure-activity relationship (SAR) studies targeting CDK9 inhibition, as detailed in Wang et al.'s 2025 publication. Researchers employed a scaffold-hopping strategy from known kinase inhibitors, focusing on optimizing selectivity against the ATP-binding pocket of CDK9. Key structural innovations included the introduction of a (1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl group to enhance three-dimensional complementarity with the target's hydrophobic regions.

Crystallographic data (available through PubChem) confirms the molecule adopts a bent conformation in solid state, with the thiazole and pyridine rings forming a 127° dihedral angle that facilitates simultaneous hydrogen bonding and π-π stacking interactions. The molecular formula C25H35ClN6O2S corresponds to a calculated exact mass of 518.2230732 Da, with XLogP3-AA hydrophobicity index of 4.4 indicating moderate membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 519.1 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 10 |

| Topological Polar Surface Area | 132 Ų |

Research Significance and Academic Relevance

As a second-generation CDK9 inhibitor, this compound addresses critical limitations of first-in-class agents through its unprecedented selectivity profile. Biochemical assays demonstrate >500-fold selectivity for CDK9 over CDK2/CDK7 isoforms, attributed to its unique interaction with the kinase's hinge region and C-helix. This specificity has enabled researchers to probe CDK9's non-canonical roles in transcriptional elongation and DNA damage response without confounding off-target effects.

The molecule's PROTAC derivative (PROTAC CDK9 degrader-5) exemplifies its translational potential, achieving targeted protein degradation via the ubiquitin-proteasome system. This bifunctional molecule links the CDK9-binding warhead to an E3 ligase recruiter, demonstrating complete CDK9 degradation at nanomolar concentrations in leukemia cell lines. Such developments highlight the compound's dual utility as both a chemical probe and therapeutic precursor.

Overview of Key Functional Groups and Stereochemistry

The molecule's activity derives from three critical structural domains:

Aminopyridine-Thiazole Core : The 5-chloro-2-aminopyridine moiety engages in canonical hinge-binding interactions through N-H...O hydrogen bonds, while the thiazole ring provides π-stacking with Phe103 of CDK9. Chlorine at C5 position enhances binding affinity by 12-fold compared to non-halogenated analogs.

Chiral Cyclohexyl Linker : The (1S,4r)-configured cyclohexyl group imposes axial chirality that optimally positions the (S)-1-methoxypropan-2-yl sidechain into a hydrophobic pocket formed by Leu156 and Val48. Methyl ether oxygen participates in water-mediated hydrogen bonding with Asp167.

Tetrahydro-2H-Pyran-4-Carbonitrile : This polar group improves aqueous solubility (calculated logS = -3.2) while the nitrile functionality acts as a hydrogen bond acceptor with Lys48 backbone amide. The tetrahedral geometry of the pyran oxygen directs the nitrile group into a solvent-exposed region, minimizing entropic penalties upon binding.

Table 2: Stereochemical Centers

| Position | Configuration | Role in Binding |

|---|---|---|

| Cyclohexyl C1 | S | Directs amine orientation |

| Cyclohexyl C4 | r (trans) | Maintains chair conformation |

| Propan-2-yl C1 | S | Optimizes methoxy positioning |

Properties

Molecular Formula |

C25H35ClN6O2S |

|---|---|

Molecular Weight |

519.1 g/mol |

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C25H35ClN6O2S/c1-17(13-33-2)30-18-3-5-19(6-4-18)31-23-11-20(21(26)12-28-23)22-14-35-24(32-22)29-16-25(15-27)7-9-34-10-8-25/h11-12,14,17-19,30H,3-10,13,16H2,1-2H3,(H,28,31)(H,29,32)/t17-,18?,19?/m0/s1 |

InChI Key |

PGVNLOUNSPQGJP-VIQWUECVSA-N |

Isomeric SMILES |

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Chloro-2-aminopyridine-thiazole Intermediate

- Starting from commercially available 5-chloro-2-aminopyridine , the thiazole ring is introduced via a cyclization reaction involving a suitable thioamide or thiourea derivative.

- The thiazole formation typically involves condensation of a halogenated pyridine derivative with a thioamide under basic or acidic conditions.

- The amino group at the 2-position of pyridine is preserved for subsequent coupling.

Preparation of the Chiral Cyclohexylamine Substituent

The chiral cyclohexylamine fragment, (1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexylamine , is synthesized via:

- Enantioselective reduction or resolution of cyclohexanone derivatives.

- Subsequent amination with (S)-1-methoxypropan-2-amine under reductive amination conditions.

- Protection/deprotection steps may be employed to control selectivity and yield.

Coupling of the Chiral Amine to the Pyridine-Thiazole Core

- The amino group on the pyridine ring is reacted with the chiral cyclohexylamine derivative via nucleophilic aromatic substitution (SNAr) or amide bond formation depending on the leaving groups.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild heating.

- Catalysts or coupling agents such as EDCI or HATU may be used if amide bonds are formed.

Attachment of the Amino-Methyl Tetrahydro-2H-pyran-4-carbonitrile

- The final step involves linking the amino-methyl tetrahydropyran-4-carbonitrile moiety to the thiazole nitrogen.

This is achieved by:

- Alkylation of the thiazole amino group with a suitable chloromethylated tetrahydropyran-4-carbonitrile derivative.

- Alternatively, reductive amination between an aldehyde-functionalized tetrahydropyran and the thiazole amino group.

- Reaction optimization ensures retention of the nitrile group and stereochemistry of the tetrahydropyran ring.

Reaction Conditions and Optimization

| Step | Reaction Type | Key Reagents/Conditions | Notes on Yield and Purity |

|---|---|---|---|

| 1 | Thiazole ring formation | Thioamide + halogenated pyridine, base/acid | Moderate to high yield; requires purification |

| 2 | Chiral amine synthesis | Enantioselective reduction, reductive amination | High enantiomeric excess critical |

| 3 | Coupling (SNAr or amide bond) | Polar aprotic solvent, mild heating, coupling agents | High coupling efficiency; avoid racemization |

| 4 | Alkylation or reductive amination | Chloromethyl tetrahydropyran derivative, base or reductant | Controlled to prevent side reactions |

Research Findings and Analytical Data

- Stereochemical integrity is maintained throughout synthesis by using chiral starting materials and mild reaction conditions.

- Purification is typically performed by preparative HPLC or recrystallization to achieve >95% purity.

- Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

- The compound's molecular weight is approximately 519.1 g/mol, consistent with the proposed structure.

Chemical Reactions Analysis

Types of Reactions

“4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The thiazole and pyridine moieties are known to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell signaling pathways.

Neurological Disorders

Given its complex structure, the compound may also have implications in treating neurological disorders. The presence of amino groups suggests potential interactions with neurotransmitter systems, making it a candidate for further studies in neuropharmacology.

Antimicrobial Properties

Initial screening of similar compounds has shown promising antimicrobial activity. The chlorine substituent and the thiazole ring could contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies and Research Findings

Biological Test Results

Biological assays have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- In vitro cytotoxicity : The compound showed significant inhibition of cell proliferation in various cancer cell lines.

- Mechanism of action : Preliminary data suggest that it may induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Thiazole-Pyrimidine/Thiazole-Pyridine Cores

The following compounds share structural motifs with JSH-150 but differ in substituents and biological activity:

Key Observations :

- Substituent Impact: The (S)-1-methoxypropan-2-yl-cyclohexylamino group in JSH-150 enhances CDK9 binding via hydrophobic interactions and hydrogen bonding, absent in less selective analogues like Compound 2 .

- Fluorine vs. Chlorine : Compound 12p’s 5-fluoro substitution reduces CDK9 affinity compared to JSH-150’s 5-chloro group, which improves halogen bonding with the kinase’s hinge region .

- Tetrahydro-2H-pyran (THP) Carbonitrile : This moiety in JSH-150 improves metabolic stability and solubility over analogues with morpholine or piperazine (e.g., Compound 12l), which exhibit faster clearance .

Functional Analogues with Alternative Scaffolds

Research Findings and Clinical Implications

- JSH-150 outperforms analogues in selectivity and potency , critical for minimizing off-target effects in oncology. Its THP-carbonitrile group mitigates toxicity seen in earlier CDK9 inhibitors (e.g., flavopiridol) .

- Compound 12l and 12p () show promise in CNS malignancies due to BBB penetration but require structural optimization for selectivity .

- Non-CDK9 inhibitors (e.g., pyrazole derivatives in ) highlight the scaffold’s versatility for diverse targets but lack relevance to transcriptional inhibition.

Biological Activity

The compound 4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 564.06 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a thiazole ring, a pyridine moiety, and a tetrahydro-pyran structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have indicated that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- The presence of the thiazole and pyridine rings is often associated with enhanced antimicrobial properties due to their ability to interact with bacterial enzymes.

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .

- Additionally, it may act as a urease inhibitor, which is significant for treating infections caused by urease-producing bacteria .

- Anticancer Properties :

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in enzymatic reactions and cellular signaling pathways. This binding can inhibit the activity of enzymes such as AChE and urease .

- Cell Apoptosis Induction : The compound may induce apoptosis in cancer cells via activation of intrinsic pathways, potentially mediated by oxidative stress or mitochondrial dysfunction .

Case Studies

Several studies have explored the biological activity of similar compounds:

-

Antibacterial Activity Study :

- A study synthesized derivatives based on the thiazole and pyridine frameworks and tested their antibacterial efficacy against clinical isolates. Results showed that some derivatives had IC50 values significantly lower than traditional antibiotics, indicating their potential as new antibacterial agents .

- Enzyme Inhibition Research :

- Anticancer Evaluation :

Q & A

Q. What spectroscopic and chromatographic methods are essential for confirming the structure and purity of the compound?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C) to assign stereochemistry and verify substituent positions. For example, ¹H NMR in deuterated DMSO at 400 MHz resolves signals for the cyclohexylamine and thiazole protons . IR spectroscopy identifies functional groups like nitriles (~2200 cm⁻¹) and secondary amines (~3300 cm⁻¹) . Purity is validated via reverse-phase HPLC with C18 columns (e.g., 98% purity at 254 nm, retention time ~12.5 min) .

Q. What are the common intermediates in the synthesis of this compound, and how are they prepared?

- Methodological Answer : Key intermediates include:

- 5-Chloro-2-aminopyridine derivatives : Synthesized via nucleophilic substitution of 5-chloro-2-fluoropyridine with stereochemically controlled cyclohexylamine under reflux in THF .

- Thiazole-2-amine intermediates : Formed by cyclizing thiourea derivatives with α-bromoketones, using POCl₃ at 120°C to drive cyclization .

- Tetrahydro-2H-pyran-4-carbonitrile : Prepared via Prins cyclization of 4-methoxypropanal with acrylonitrile, followed by nitrile group introduction .

Q. What reaction conditions are critical for forming the pyridin-4-yl-thiazole core?

- Methodological Answer : The pyridin-4-yl-thiazole moiety is synthesized by coupling 5-chloro-2-aminopyridine with thiazole-2-carboxylic acid derivatives. Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura cross-coupling .

- Temperature : 80–100°C in DMF/water (3:1) .

- Protecting Groups : tert-Butoxycarbonyl (Boc) for amine protection to prevent side reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of the cyclohexylamine moiety?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening to install the (1S,4r)-stereochemistry .

- Dynamic Kinetic Resolution : Utilize enzymes like lipases in biphasic systems to bias stereochemical outcomes .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Solubility Optimization : Test analogues with PEGylated or sulfonate groups to improve pharmacokinetics .

- Metabolite Screening : Use LC-MS to identify active metabolites that may explain in vivo efficacy .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the pyridin-4-yl group and hydrophobic contacts with the cyclohexylamine .

- QSAR Modeling : Train models on analogues with measured IC₅₀ values to predict substitutions enhancing potency (e.g., electron-withdrawing groups on the thiazole) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the tetrahydro-2H-pyran ring under physiological conditions .

Notes

- Advanced questions emphasize troubleshooting (e.g., chiral purity, data validation) and computational integration.

- Methodological answers prioritize actionable steps over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.